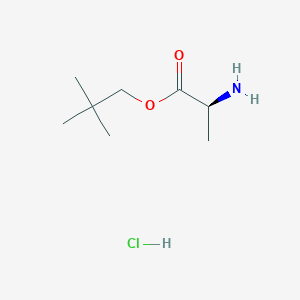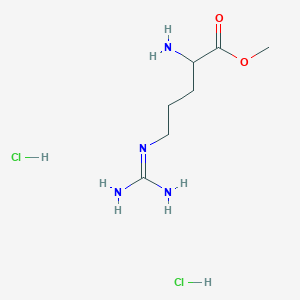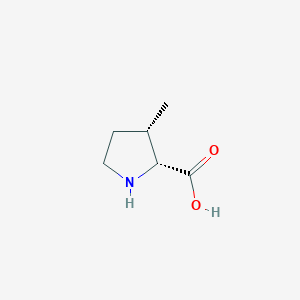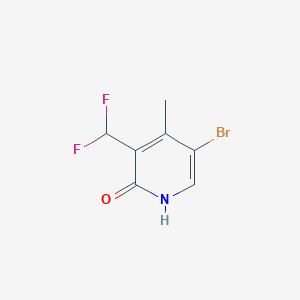
N-Isobutyl-2-((5-(2-(thiophen-2-yl)quinolin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Isobutyl-2-((5-(2-(thiophen-2-yl)quinolin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a complex organic compound that features a quinoline ring, a thiophene ring, and an oxadiazole ring. These structural elements suggest that the compound may have interesting chemical and biological properties, potentially useful in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isobutyl-2-((5-(2-(thiophen-2-yl)quinolin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide likely involves multiple steps, including the formation of the quinoline, thiophene, and oxadiazole rings, followed by their assembly into the final compound. Typical reaction conditions might include:
Formation of Quinoline Ring: This could involve a Skraup synthesis or a Friedländer synthesis.
Formation of Thiophene Ring: This might involve the Gewald reaction or other cyclization methods.
Formation of Oxadiazole Ring: This could involve the cyclization of hydrazides with carboxylic acids or their derivatives.
Final Assembly: The final steps would involve coupling these rings under suitable conditions, possibly using reagents like thionyl chloride, phosphorus oxychloride, or other activating agents.
Industrial Production Methods
Industrial production methods would scale up these synthetic routes, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and rigorous purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-Isobutyl-2-((5-(2-(thiophen-2-yl)quinolin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide may undergo various types of chemical reactions, including:
Oxidation: Potentially forming sulfoxides or sulfones.
Reduction: Reducing the oxadiazole ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Reagents like halogens, alkylating agents, or nucleophiles.
Major Products
The major products would depend on the specific reactions and conditions but might include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
N-Isobutyl-2-((5-(2-(thiophen-2-yl)quinolin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide could have applications in:
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potentially as a probe or inhibitor in biochemical assays.
Medicine: Investigated for potential therapeutic properties, such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry: Used in materials science, possibly in the development of new polymers or electronic materials.
Mechanism of Action
The mechanism of action would depend on the specific application but might involve:
Molecular Targets: Binding to specific proteins, enzymes, or receptors.
Pathways Involved: Modulating biochemical pathways, such as signal transduction, metabolic pathways, or gene expression.
Comparison with Similar Compounds
Similar Compounds
N-Isobutyl-2-((5-(2-(thiophen-2-yl)quinolin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide: might be compared with other compounds containing quinoline, thiophene, or oxadiazole rings, such as:
Uniqueness
The uniqueness of this compound lies in its combination of these three distinct ring systems, which may confer unique chemical and biological properties not found in simpler compounds.
Properties
Molecular Formula |
C21H20N4O2S2 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-(2-methylpropyl)-2-[[5-(2-thiophen-2-ylquinolin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H20N4O2S2/c1-13(2)11-22-19(26)12-29-21-25-24-20(27-21)15-10-17(18-8-5-9-28-18)23-16-7-4-3-6-14(15)16/h3-10,13H,11-12H2,1-2H3,(H,22,26) |
InChI Key |
LBQBDYRGLYXSPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)CSC1=NN=C(O1)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Isopropoxycarbonyl)oxy]methyl [(propoxycarbonyl)oxy]methyl {[1-(6-aminopurin-9-yl)propan-2-yl]oxy}methanephosphonate](/img/structure/B12512806.png)
![N-[(4-tert-butylphenyl)[2-(diphenylphosphanyl)phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12512814.png)


![3-{2-[3-(Trifluoromethyl)phenoxy]phenyl}prop-2-enoic acid](/img/structure/B12512832.png)
![[1-(4-Chlorophenyl)-2-[(4-methoxyphenyl)methanesulfonyl]ethylidene](methoxy)amine](/img/structure/B12512838.png)

![sodium;(4R)-4-[(3R,5R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12512847.png)
![{2-[(4-Chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene}[(2,4-dichlorophenyl)methoxy]amine](/img/structure/B12512862.png)


![N-{[1-Methyl-2-(4-methylpiperazin-1-YL)indol-3-YL]methylidene}hydroxylamine](/img/structure/B12512879.png)
![3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12512885.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-5-({[(2,4-dichlorophenyl)methoxy]imino}methyl)-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]pyridin-2-one](/img/structure/B12512886.png)
